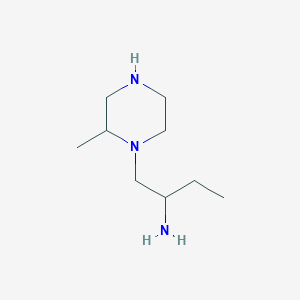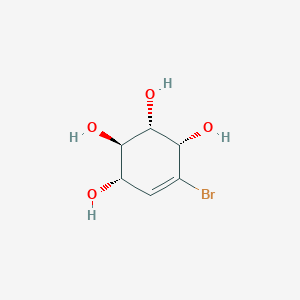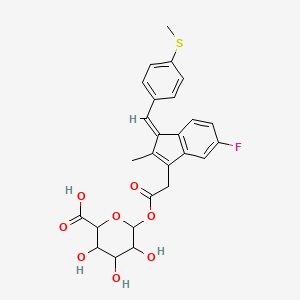![molecular formula C10H16O4 B13825680 3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane CAS No. 34219-76-6](/img/structure/B13825680.png)
3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-Tetramethoxytricyclo[3100~2,4~]hexane is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane involves multiple steps, typically starting with the preparation of the tricyclic core. The synthetic routes often include cyclization reactions under specific conditions to form the tricyclic structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane can be compared with other similar compounds, such as:
3,3,6,6-Tetramethyltricyclo[3.1.0.0~2,4~]hexane: This compound has a similar tricyclic structure but differs in its functional groups.
3,3,6,6,9,9-Hexamethyltetracyclo[6.1.0.0~2,4~.0~5,7~]nonane: Another related compound with a more complex tetracyclic structure.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties.
Properties
CAS No. |
34219-76-6 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3,3,6,6-tetramethoxytricyclo[3.1.0.02,4]hexane |
InChI |
InChI=1S/C10H16O4/c1-11-9(12-2)5-6(9)8-7(5)10(8,13-3)14-4/h5-8H,1-4H3 |
InChI Key |
LCAYOMKZIFFOSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2C1C3C2C3(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


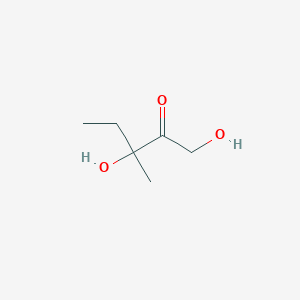

![(S)-[1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13825612.png)
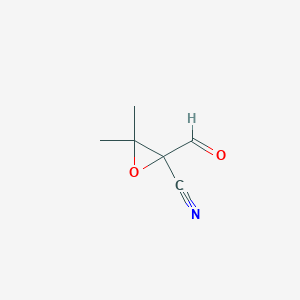

![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol](/img/structure/B13825636.png)
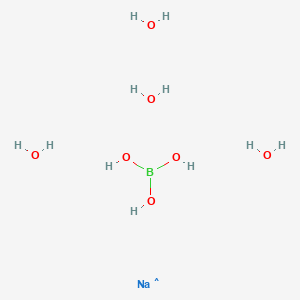
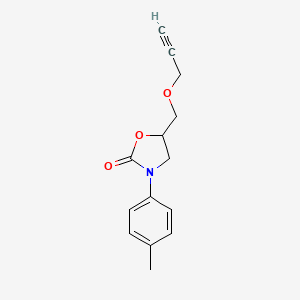
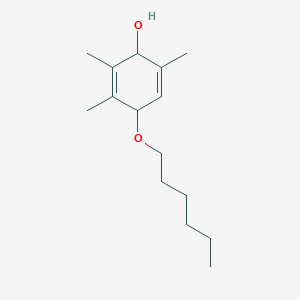
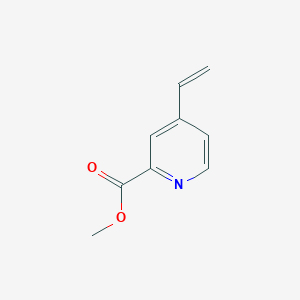
![6,7-dimethylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B13825655.png)
